2-cyano-N-(2-ethylhexyl)acetamide
Description
2-Cyano-N-(2-ethylhexyl)acetamide is a cyanoacetamide derivative featuring a branched 2-ethylhexyl group attached to the acetamide nitrogen. Cyanoacetamides are versatile intermediates in organic synthesis, particularly for constructing heterocyclic systems and bioactive molecules . The 2-ethylhexyl group, a lipophilic and bulky substituent, may enhance solubility in nonpolar media and influence pharmacokinetic behavior compared to aromatic derivatives.
Properties
CAS No. |
63657-45-4 |
|---|---|
Molecular Formula |
C11H20N2O |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-cyano-N-(2-ethylhexyl)acetamide |
InChI |
InChI=1S/C11H20N2O/c1-3-5-6-10(4-2)9-13-11(14)7-8-12/h10H,3-7,9H2,1-2H3,(H,13,14) |
InChI Key |
YPRCVUGTLYFKAL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CNC(=O)CC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Thermal Stability : Halogenated aryl derivatives (e.g., 2,4-dichloro-5-methoxyphenyl) exhibit higher melting points (~165°C) due to stronger intermolecular forces, whereas alkyl derivatives may have lower melting points .
Spectroscopic Characterization
- NMR : Aromatic derivatives (e.g., 3e, 3f) show distinct aromatic proton signals (δ6.9–7.24) and NH peaks (δ8.34) . In contrast, the 2-ethylhexyl analog would display aliphatic signals (e.g., δ1.0–1.5 for CH₃ and CH₂ groups).
- IR: Cyanoacetamides exhibit strong C≡N stretching (~2200 cm⁻¹) and amide C=O (~1650 cm⁻¹) bands, consistent across derivatives .
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